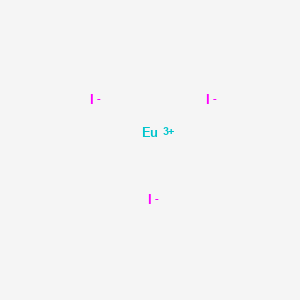
Europium triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium triiodide is a rare earth metal compound that has been gaining attention in scientific research due to its unique properties. This compound is composed of europium (Eu) and iodine (I), with a chemical formula of EuI3. Europium triiodide has been found to have potential applications in a variety of fields, including materials science, electronics, and chemistry.
Wirkmechanismus
The mechanism of action of europium triiodide is not fully understood. However, it is believed that the compound interacts with certain biological molecules, such as proteins and enzymes, in a specific manner. This interaction may result in changes in the activity of these molecules, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Europium triiodideropium triiodide has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, europium triiodide has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using europium triiodide in lab experiments is its unique properties. The compound has been found to exhibit interesting magnetic and optical properties, making it a potential candidate for use in a variety of experiments. Additionally, europium triiodide is relatively easy to synthesize and purify, making it a convenient compound to work with.
One of the limitations of using europium triiodide in lab experiments is its rarity. The compound is not readily available in large quantities, which may limit its use in certain experiments. Additionally, europium triiodide is a relatively expensive compound, which may make it less accessible to researchers with limited funding.
Zukünftige Richtungen
There are many potential future directions for research on europium triiodide. Some possible areas of study include:
1. Further investigation of the magnetic and optical properties of europium triiodide, with the goal of developing new electronic devices and materials.
2. Exploration of the photoluminescence properties of europium triiodide, with the goal of developing new lighting and imaging technologies.
3. Study of the interaction between europium triiodide and biological molecules, with the goal of developing new drugs or therapies.
4. Investigation of the potential use of europium triiodide in catalysis and other chemical reactions.
5. Development of new synthesis methods for europium triiodide, with the goal of increasing its availability and reducing its cost.
In conclusion, europium triiodide is a unique and valuable compound that has many potential applications in scientific research. Further investigation of this compound may lead to new discoveries and technologies in a variety of fields.
Synthesemethoden
The synthesis of europium triiodide involves the reaction of europium metal with iodine in a vacuum-sealed tube. The reaction is carried out at a high temperature and pressure, and the resulting compound is purified through sublimation. This process has been found to be effective in producing high-quality europium triiodide.
Wissenschaftliche Forschungsanwendungen
Europium triiodideropium triiodide has been studied extensively in the field of materials science. It has been found to have unique magnetic and optical properties, making it a potential candidate for use in electronic devices such as computer memory and displays. Additionally, europium triiodide has been found to exhibit interesting photoluminescence properties, making it a potential candidate for use in lighting and imaging applications.
Eigenschaften
CAS-Nummer |
13759-90-5 |
|---|---|
Produktname |
Europium triiodide |
Molekularformel |
EuI3 |
Molekulargewicht |
532.68 g/mol |
IUPAC-Name |
europium(3+);triiodide |
InChI |
InChI=1S/Eu.3HI/h;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
OEGMUYNEEQNVBV-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Eu+3] |
Kanonische SMILES |
[I-].[I-].[I-].[Eu+3] |
Andere CAS-Nummern |
13759-90-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




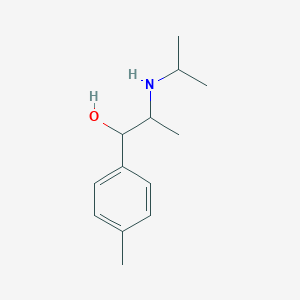
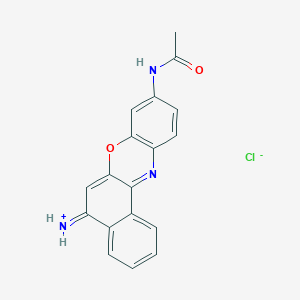

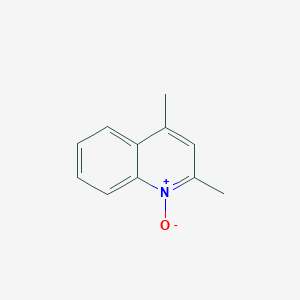
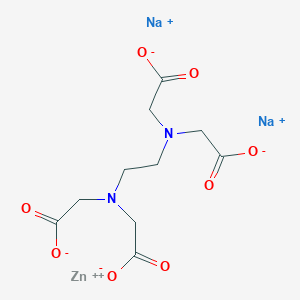
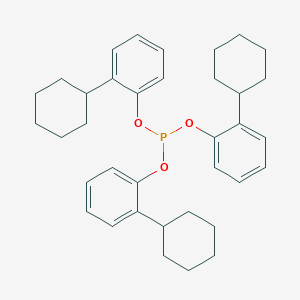
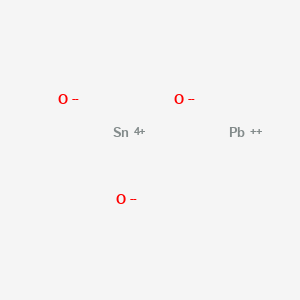

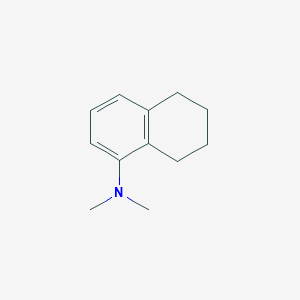
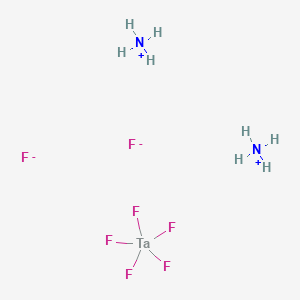
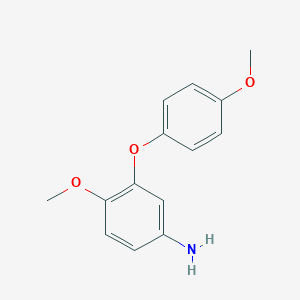
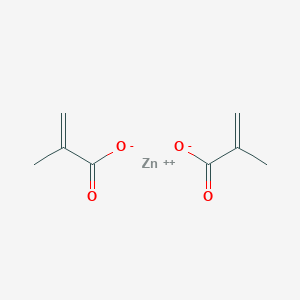
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)